2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
2-(Benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a benzylsulfanyl moiety and a 1-(4-fluorophenyl)-tetrazole scaffold. The 4-fluorophenyl substituent enhances lipophilicity and may influence bioavailability and target selectivity.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-14-6-8-15(9-7-14)23-16(20-21-22-23)10-19-17(24)12-25-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMZYVYYSHSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylthiol with an appropriate acetamide derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tetrazole ring and fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the tetrazole ring or fluorophenyl group.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or activating receptor signaling.
Comparison with Similar Compounds
Tetrazole vs. Triazole Rings
- Tetrazole (Target) : The 1,2,3,4-tetrazole ring offers greater metabolic stability compared to triazoles due to its higher aromaticity and resistance to enzymatic degradation. Tetrazoles also mimic carboxylate groups in bioisosteric replacements, enhancing binding to metal ions or polar protein residues .
- Triazole () : The 1,2,4-triazole ring in N-(4-fluorobenzyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide provides fewer hydrogen-bonding sites but may exhibit faster pharmacokinetic clearance .
Substituent Effects
Biological Activity
The compound 2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure
The compound is characterized by the following structural elements:
- Benzylthio Group : Enhances lipophilicity and may contribute to biological activity.
- Tetrazole Ring : Known for diverse pharmacological properties.
- Fluorophenyl Group : Potentially increases binding affinity to biological targets.
Structural Formula
Overview of Biological Properties
Compounds containing tetrazole derivatives are often studied for their diverse biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Enzyme inhibition
Preliminary studies suggest that this compound may exhibit significant pharmacological potential due to its unique structure.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways. For instance:
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) .
- Oxidative Stress Modulation : The compound could potentially reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .
Synthesis and Characterization
The synthesis typically involves the reaction of benzylthiol with an acetamide derivative, followed by cyclization to introduce the tetrazole ring. Key steps include:
- Formation of Benzylthio Intermediate
- Cyclization to Form Tetrazole
- Purification and Characterization
Comparative Biological Activity Table
Note: TBD = To Be Determined
Case Study Insights
Recent studies have highlighted the anti-inflammatory properties of related tetrazole compounds. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
